2-(3-Amino-4-methylphenoxy)ethan-1-ol
Description
2-(3-Amino-4-methylphenoxy)ethan-1-ol is a substituted ethanolamine derivative featuring a phenoxy group with amino (-NH₂) and methyl (-CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound combines the hydrophilic hydroxyl (-OH) and amino groups with the hydrophobic aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
OSECRBXORZWFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)ethan-1-ol typically involves the reaction of 3-amino-4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(3-Amino-4-methylphenoxy)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ethers or esters .
Scientific Research Applications
2-(3-Amino-4-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxyethanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in 2-(3-Amino-4-methylphenoxy)ethan-1-ol increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to bromo- or fluoro-substituted analogs .
Insights :
- Reductive Amination: The amino group in the target compound could be introduced via reductive amination of a ketone precursor, similar to methods used for 2-(5-(2-aminopropyl)-2-methoxyphenyl)ethan-1-ol .
- Efficiency : High-yield routes (e.g., 92% for compound 23) suggest that optimized conditions (e.g., short reaction times, pure intermediates) are critical .
Physicochemical and Functional Properties
Table 3: Property Comparison
Key Points :
- Solubility: The hydroxyl and amino groups in the target compound enhance solubility in polar solvents (e.g., water, ethanol), contrasting with nonylphenoxy derivatives, which are more hydrophobic .
Biological Activity
2-(3-Amino-4-methylphenoxy)ethan-1-ol, commonly referred to as AMPE, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with AMPE, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- IUPAC Name : 2-(3-amino-4-methylphenoxy)ethanol
The biological activity of AMPE is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound features an amino group and a phenoxy moiety, which facilitate its interaction with receptors and enzymes. Notably, AMPE has shown potential as a selective agonist for certain receptors, including dopamine receptors, which are implicated in various neurological functions .
Interaction with Dopamine Receptors
Research indicates that AMPE may exhibit selective agonist activity towards D3 dopamine receptors (D3R), which are involved in the modulation of mood and behavior. The compound's efficacy was evaluated using β-arrestin recruitment assays, where it demonstrated significant binding affinity and activation potential .
Anticancer Properties
AMPE has been evaluated for its anticancer properties across various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through several pathways:
- Inhibition of Cell Proliferation : In vitro studies reported that AMPE significantly inhibited the growth of breast cancer (MCF7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective potency .
- Mechanisms of Action : The compound is believed to interfere with cell cycle progression and promote apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer effects, AMPE has demonstrated antimicrobial properties against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism underlying this activity may involve disruption of bacterial cell membrane integrity or interference with metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 (Breast) | 5.6 µM | Induction of apoptosis |
| PC-3 (Prostate) | 4.8 µM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 12 µg/mL | Membrane disruption |
| Escherichia coli | 15 µg/mL | Metabolic interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
